molecular formula C12H16N2O2S B7630305 N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide

N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide

Cat. No. B7630305
M. Wt: 252.33 g/mol
InChI Key: ZHPHFHAFIXFHOP-UHFFFAOYSA-N
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Description

N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide, also known as MTCP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MTCP is a piperidine-based compound that exhibits unique properties, making it an attractive target for drug discovery and development.

Mechanism of Action

N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide exerts its effects through modulation of specific receptors in the brain and peripheral tissues. It has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward pathways. N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide also modulates the activity of the glutamate receptor, which is involved in various neurological disorders. Additionally, N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide exhibits a range of biochemical and physiological effects, including analgesic, anticonvulsant, and anti-inflammatory properties. It has also been shown to modulate the activity of specific neurotransmitter systems, including dopamine and glutamate, which are involved in various neurological disorders. N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been shown to have a relatively low toxicity profile, making it a viable compound for further research.

Advantages and Limitations for Lab Experiments

N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has several advantages for lab experiments, including its relatively simple synthesis and low toxicity profile. It is also a relatively stable compound, making it easy to store and transport. However, one limitation of N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide is its relatively low potency compared to other compounds with similar pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide and its potential applications in various fields.

Future Directions

There are several future directions for research on N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide. One area of interest is the development of new drugs based on the N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide scaffold that target specific receptors, such as the mu-opioid receptor. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide and its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Finally, more research is needed to optimize the synthesis of N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide and improve its potency and selectivity.

Synthesis Methods

N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with N-methylpiperidine and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction of the intermediate compound with acetic anhydride and triethylamine. The synthesis of N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide is relatively simple and can be carried out on a large scale, making it a viable compound for further research.

Scientific Research Applications

N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In neuroscience, N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been investigated for its ability to modulate the activity of certain neurotransmitter systems, including dopamine and glutamate, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. In pharmacology, N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been studied for its potential as a scaffold for the development of new drugs that target specific receptors, such as the mu-opioid receptor.

properties

IUPAC Name

N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-13-12(16)14-6-4-9(5-7-14)11(15)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPHFHAFIXFHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide

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